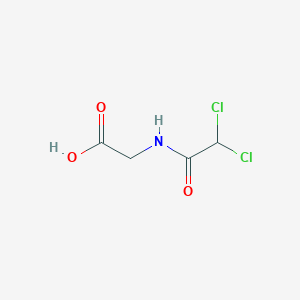
n-(Dichloroacetyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dichloroacetyl)glycine (DAG) is a synthetic compound that has been widely used in scientific research for its unique properties. It is a derivative of glycine, an amino acid that is found in many proteins and plays a crucial role in the human body. DAG has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Mecanismo De Acción
N-(Dichloroacetyl)glycine acts as an inhibitor of glycine transporters, which are responsible for the uptake of glycine into cells. By inhibiting glycine transporters, n-(Dichloroacetyl)glycine increases the extracellular concentration of glycine, which can affect the activity of NMDA receptors. NMDA receptors are activated by the binding of glycine and glutamate, another neurotransmitter. The activation of NMDA receptors is involved in many physiological processes, including synaptic plasticity, learning, and memory.
Efectos Bioquímicos Y Fisiológicos
N-(Dichloroacetyl)glycine has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the uptake of glycine by neurons, which can affect the activity of NMDA receptors. Physiologically, it has been shown to enhance the activity of NMDA receptors, which can affect synaptic plasticity, learning, and memory. Additionally, it has been shown to have anticonvulsant effects, which may be related to its ability to modulate NMDA receptor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Dichloroacetyl)glycine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying glycine transporters and NMDA receptors. Additionally, it has been shown to have anticonvulsant effects, which may be useful for studying epilepsy.
However, n-(Dichloroacetyl)glycine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its effects on NMDA receptors may be complex, as it can affect both the glycine and glutamate binding sites. This complexity may make it difficult to interpret results from experiments using n-(Dichloroacetyl)glycine.
Direcciones Futuras
There are several future directions for research on n-(Dichloroacetyl)glycine. One direction is the development of new drugs that target glycine transporters or NMDA receptors. n-(Dichloroacetyl)glycine may provide a useful starting point for drug development, as it has a well-defined mechanism of action and has been shown to have anticonvulsant effects.
Another direction is the investigation of the role of glycine transporters and NMDA receptors in neurological disorders, such as epilepsy and Alzheimer's disease. n-(Dichloroacetyl)glycine may provide a useful tool for studying these disorders, as it can modulate the activity of these receptors.
Finally, the development of new methods for synthesizing n-(Dichloroacetyl)glycine may improve its solubility and purity, which can make it more useful for lab experiments. New methods may also provide insights into the mechanism of action of n-(Dichloroacetyl)glycine and its effects on NMDA receptors.
Métodos De Síntesis
N-(Dichloroacetyl)glycine can be synthesized using different methods, but the most common one is the reaction between glycine and dichloroacetyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields n-(Dichloroacetyl)glycine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(Dichloroacetyl)glycine has been used in various scientific research applications, including the study of neurotransmitter systems, the development of new drugs, and the investigation of metabolic pathways. It has been shown to inhibit the uptake of glycine by neurons, which can affect the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in many physiological processes, including learning and memory, and are a target for drug development.
Propiedades
Número CAS |
15102-51-9 |
|---|---|
Nombre del producto |
n-(Dichloroacetyl)glycine |
Fórmula molecular |
C4H5Cl2NO3 |
Peso molecular |
185.99 g/mol |
Nombre IUPAC |
2-[(2,2-dichloroacetyl)amino]acetic acid |
InChI |
InChI=1S/C4H5Cl2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9) |
Clave InChI |
OANZIWQVCBABCH-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NC(=O)C(Cl)Cl |
SMILES canónico |
C(C(=O)O)NC(=O)C(Cl)Cl |
Otros números CAS |
15102-51-9 |
Sinónimos |
2-[(2,2-dichloroacetyl)amino]acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



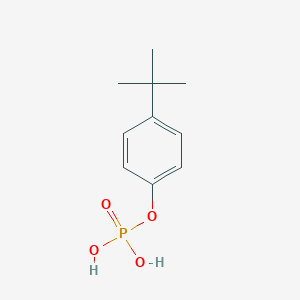
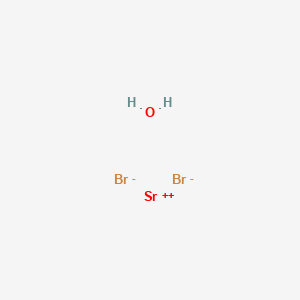
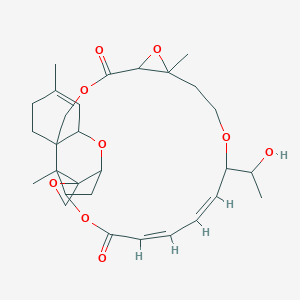
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)
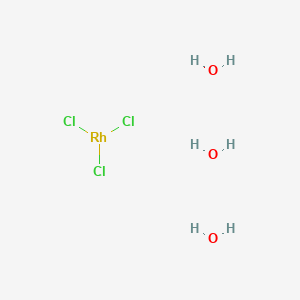
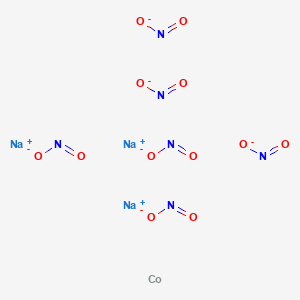
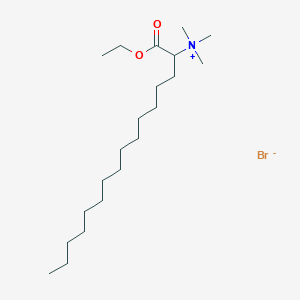
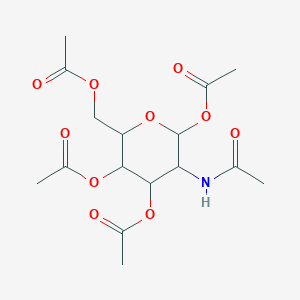
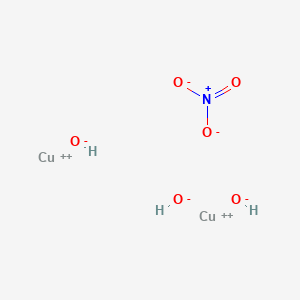
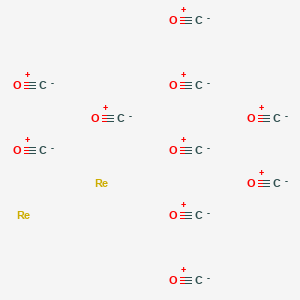
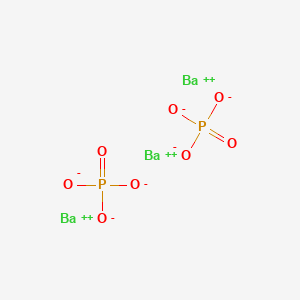
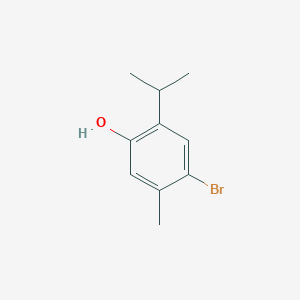

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)